N'-Hydroxybenzimidamide hydrochloride

Description

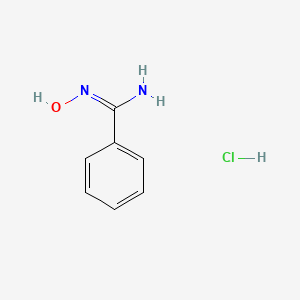

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H9ClN2O |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

N'-hydroxybenzenecarboximidamide;hydrochloride |

InChI |

InChI=1S/C7H8N2O.ClH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H |

InChI Key |

CVOJDESLSXPMSK-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\O)/N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)N.Cl |

Origin of Product |

United States |

Significance As a Synthetic Intermediate and Molecular Building Block

The utility of N'-Hydroxybenzimidamide hydrochloride in organic synthesis is primarily rooted in its classification as a versatile molecular building block. nih.gov The amidoxime (B1450833) functional group is a rich hub of reactivity, allowing for its transformation into a wide array of other molecular structures, particularly nitrogen-containing heterocycles. nih.govnih.gov These heterocyclic scaffolds are of immense interest as they form the core of many biologically active compounds and functional materials. nih.gov

This compound serves as a key precursor for the synthesis of various five-membered heterocycles. For instance, it can be reacted with substituted acetic acids to form 1,2,4-oxadiazole (B8745197) derivatives. researchgate.net Furthermore, its structural framework is integral to the creation of more complex molecules such as benzimidazoles, which are known to possess significant pharmacological activities. nih.gov The ability to readily construct these valuable molecular architectures underscores the importance of this compound as a strategic intermediate in medicinal chemistry and materials science. Its application facilitates the development of novel compounds with potential therapeutic or technological applications.

Table 1: Selected Chemical Properties of N'-Hydroxybenzimidamide Note: Data corresponds to the free base form.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| IUPAC Name | N'-hydroxybenzenecarboximidamide |

| CAS Number | 613-92-3 |

| Synonyms | Benzamidoxime (B57231), N-Hydroxy-benzamidine |

Data sourced from PubChem CID 69186. nih.gov

Historical Context and Evolution of Amidoxime Chemistry

The scientific journey of amidoximes, the chemical class to which N'-Hydroxybenzimidamide belongs, dates back to the 19th century. The foundational work in this area laid the groundwork for the synthesis and understanding of these unique compounds.

The first synthesis of an amidoxime (B1450833), specifically formamidoxime, was achieved in 1873 by Lossen and Schigerdecker. researchgate.netnih.gov However, it was not until 1884 that the correct chemical structure of amidoximes was proposed by Tiemann, providing a theoretical framework for this new class of compounds. researchgate.netnih.gov Tiemann also pioneered what would become the most prevalent method for synthesizing amidoximes: the nucleophilic addition of hydroxylamine (B1172632) to a nitrile. nih.gov

This classical reaction remains the most common and efficient route for preparing a wide range of amidoximes, including the parent compound of the subject of this article, benzamidoxime (B57231) (N'-Hydroxybenzimidamide). The synthesis involves reacting benzonitrile (B105546) with hydroxylamine or its hydrochloride salt, often in the presence of a base like sodium carbonate or sodium hydroxide (B78521). nih.govpatsnap.com Various modifications to this method have been developed over the decades to improve yields and reaction conditions, such as using phase transfer catalysts or ultrasonic irradiation. nih.govpatsnap.com

Table 2: Milestones in the History of Amidoxime Chemistry

| Year | Milestone | Key Contributor(s) | Significance |

|---|---|---|---|

| 1873 | First synthesis of an amidoxime (formamidoxime). | Lossen & Schigerdecker | Marks the discovery of the amidoxime chemical class. researchgate.netnih.gov |

| 1884 | First correct chemical structure of amidoximes proposed. | Tiemann | Provided the fundamental understanding of amidoxime structure. researchgate.netnih.gov |

| 1884 | Development of the primary synthesis method. | Tiemann | Established the reaction of nitriles with hydroxylamine as the classic route to amidoximes. nih.gov |

| Modern Era | Refinement of synthesis and discovery of broad applications. | Various Researchers | Development of greener synthesis methods and exploration of amidoximes in medicine, materials, and coordination chemistry. nih.govpatsnap.com |

Scope and Research Trajectory of N Hydroxybenzimidamide Hydrochloride

Established Synthetic Routes to N'-Hydroxybenzimidamides

The foundational methods for synthesizing N'-hydroxybenzimidamides, also known as benzamidoximes, have been well-documented and rely on robust chemical transformations that are widely practiced in synthetic chemistry.

The most common and direct method for the preparation of N'-hydroxybenzimidamides is the addition reaction of hydroxylamine (B1172632) to a nitrile precursor, such as benzonitrile (B105546). patsnap.comnih.gov This reaction, first demonstrated by Tiemann, involves the nucleophilic attack of hydroxylamine on the electrophilic carbon of the nitrile group. nih.gov

The process typically begins with the in situ generation of free hydroxylamine from its salt, most commonly hydroxylamine hydrochloride, by using a base. nih.gov Common bases employed for this purpose include sodium carbonate, sodium hydroxide (B78521), and triethylamine. patsnap.comnih.gov The reaction is generally carried out in a protic solvent, with ethanol (B145695) or methanol (B129727) being frequently used, often under reflux conditions to decrease the reaction time. nih.gov The general scheme for this condensation reaction is as follows:

Ar-C≡N + NH₂OH·HCl + Base → Ar-C(=NOH)NH₂ + Base·HCl

This method is highly effective, often providing the desired amidoxime product in high yields, sometimes reaching up to 98%. nih.gov The reaction is versatile and applicable to a wide range of substituted benzonitriles. google.com To facilitate the reaction between the aqueous hydroxylamine solution and the often organic-soluble nitrile, a phase-transfer catalyst, such as benzyltriethylammonium chloride, may be employed to improve yield and reaction kinetics. patsnap.com

Optimization of reaction conditions is crucial for improving the efficiency, yield, and environmental footprint of N'-hydroxybenzimidamide synthesis. researchgate.netnih.gov Key parameters that are often modified include the choice of solvent, reaction temperature, and the use of alternative energy sources. nih.gov

The choice of solvent can significantly impact reaction rates and yields. While refluxing ethanol or methanol are standard, some protocols have found success using aqueous solutions of hydroxylamine, which can eliminate the need for an added base and shorten reaction times. nih.gov

Temperature is another critical factor. While heating is often required to drive the reaction to completion in a reasonable timeframe, excessive heat can lead to the degradation of reactants or products. nih.gov The optimal temperature is therefore substrate-dependent and must be determined empirically.

A significant advancement in this area is the application of sonication (ultrasonic irradiation). Research has shown that conducting the nitrile-hydroxylamine condensation under solvent-free, ultrasonic conditions can dramatically reduce reaction times and produce high yields (70–85%). nih.gov This approach aligns with the principles of green chemistry by minimizing solvent waste and energy consumption.

Interactive Data Table: Effect of Reaction Conditions on N'-Hydroxybenzimidamide Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Source |

|---|---|---|---|---|---|

| Energy Source | Conventional Heating (Reflux) | Ultrasonic Irradiation | Room Temperature | Sonication significantly reduces reaction time. | nih.gov |

| Solvent | Ethanol/Methanol | Water | Solvent-Free | Aqueous hydroxylamine can eliminate the need for a base; solvent-free conditions are environmentally friendly. | nih.gov |

| Base | Sodium Carbonate / NaOH | Triethylamine | None (with aq. NH₂OH) | The choice of base can influence reaction rate and workup procedure. | patsnap.comnih.gov |

| Catalyst | None | Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride) | None | A phase-transfer catalyst can improve yields when reactants are in different phases. | patsnap.com |

Novel and Green Synthesis Approaches

In line with the growing emphasis on sustainable chemistry, recent research has focused on developing novel synthetic routes that are more efficient and environmentally benign.

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of time, resource, and cost-efficiency. nih.govorientjchem.org For N'-hydroxybenzimidamides, a potential one-pot strategy involves starting from an aldehyde instead of a nitrile. asianpubs.org This process would entail two sequential reactions:

Oxime Formation: The aldehyde reacts with hydroxylamine hydrochloride to form an aldoxime.

Dehydration and Addition: The aldoxime is dehydrated in situ to form the nitrile, which then immediately reacts with another equivalent of hydroxylamine to yield the final N'-hydroxybenzimidamide.

While multi-component reactions are well-established for synthesizing related heterocycles like benzimidazoles, applying this strategy to N'-hydroxybenzimidamides represents a promising area for development. nih.govresearchgate.netnih.gov Such a method would streamline the synthesis by avoiding the isolation and purification of the intermediate nitrile. asianpubs.orgresearchgate.net

Green chemistry principles encourage the reduction or elimination of hazardous substances, including metal catalysts. nih.govrsc.org The development of catalyst-free methods for synthesizing N'-hydroxybenzimidamides is a key research goal. As previously mentioned, the use of ultrasonic irradiation under solvent-free conditions is a prime example of an environmentally conscious method. nih.gov

Another green approach involves the use of water as the reaction solvent. nih.gov Water is non-toxic, non-flammable, and abundant, making it an ideal medium for sustainable chemical processes. Developing robust protocols for the nitrile-hydroxylamine condensation in aqueous media would significantly improve the environmental profile of the synthesis. These methods reduce reliance on volatile organic solvents and often simplify the product purification process.

Derivatization and Functionalization Strategies

The N'-hydroxybenzimidamide scaffold serves as a versatile platform for further chemical modification to create a diverse range of derivatives. scispace.com Functionalization can be targeted at several positions on the molecule, including the phenyl ring, the amidine nitrogens, and the N-hydroxy group.

Phenyl Ring Modification: Substituents can be introduced onto the aromatic ring either by starting with a pre-functionalized benzonitrile or by performing electrophilic aromatic substitution on the N'-hydroxybenzimidamide product. These modifications can modulate the electronic properties and biological activity of the molecule.

N-Substitution: The nitrogen atoms of the amidine group can be functionalized. For instance, N-substituted benzimidazole (B57391) carboxamides have been synthesized as derivatives with potential biological activity. nih.gov

O-Substitution: The oxygen of the hydroxyl group can be alkylated or acylated to produce various ethers and esters, which can alter the compound's solubility and reactivity.

Use as a Precursor: N'-hydroxybenzimidamides are valuable precursors for synthesizing heterocyclic compounds like 1,2,4-oxadiazoles through reactions with acylating agents. researchgate.net Furthermore, the N-hydroxybenzimidazole core can be used to generate N-oxyl radicals, which are effective organoradical catalysts for C-H functionalization reactions. scispace.com

These derivatization strategies allow for the fine-tuning of the molecule's physicochemical and pharmacological properties, leading to the development of novel histone deacetylase inhibitors, antineoplastic agents, and other functional organic molecules. nih.gov

N-Alkylation and O-Acylation Reactions

The presence of nucleophilic nitrogen and oxygen atoms in the N'-hydroxybenzimidamide structure allows for derivatization through alkylation and acylation.

N-Alkylation: While the N-alkylation of amides and benzimidazoles is a common synthetic transformation, specific literature detailing the direct N-alkylation of N'-hydroxybenzimidamide is not widely reported. Reactions would typically involve treating the amidoxime with an alkyl halide in the presence of a base. However, the potential for competing O-alkylation and the reactivity of the multiple nitrogen atoms can lead to challenges in selectivity.

O-Acylation: In contrast, O-acylation of the hydroxyl group of amidoximes is a well-established and synthetically crucial reaction. researchgate.net This transformation is most frequently employed as the initial step in the synthesis of 1,2,4-oxadiazoles. researchgate.netnih.gov The reaction typically proceeds by treating the N'-hydroxybenzimidamide with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a base like pyridine (B92270). This yields an O-acylated amidoxime intermediate, which can be isolated or cyclized in situ to form the corresponding oxadiazole ring. researchgate.netnih.gov The rate of acylation is influenced by the pH of the reaction medium and the nature of the acylating agent. rsc.org

Studies have shown that the acylation of amidoximes can be significantly faster than that of analogous oximes, a reactivity attributed to intramolecular catalysis involving proton migration between the nitrogen and oxygen atoms. rsc.org

Table 1: Examples of O-Acylation Reagents for Amidoximes

| Acylating Agent | Intermediate Product | Subsequent Reaction |

|---|---|---|

| Acyl Chlorides | O-Acylamidoxime | Cyclization to 1,2,4-oxadiazole (B8745197) |

| Carboxylic Anhydrides | O-Acylamidoxime | Cyclization to 1,2,4-oxadiazole |

| Ethyl Chloroformate | O-Ethoxycarbonylamidoxime | Further derivatization |

Cyclization Reactions to Form Heterocyclic Systems (e.g., Oxadiazoles, Imidazoles)

N'-Hydroxybenzimidamide is a valuable building block for the synthesis of five-membered heterocyclic rings, particularly 1,2,4-oxadiazoles.

Oxadiazole Synthesis: The most prevalent method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an N'-hydroxybenzimidamide with a carboxylic acid derivative. researchgate.net The general pathway consists of two main steps: the initial O-acylation of the amidoxime followed by a dehydrative cyclization. researchgate.netmdpi.com

A variety of reagents and conditions can be employed for this transformation:

Reaction with Acyl Chlorides/Anhydrides: This is a classic approach where the amidoxime is acylated, and the resulting intermediate is heated, often in a solvent like pyridine or dioxane, to induce cyclization. rjptonline.orgnih.gov

Reaction with Carboxylic Acids: Direct condensation with carboxylic acids can be achieved using coupling agents that facilitate dehydration, such as carbodiimides.

Reaction with Nitriles: N'-hydroxybenzimidamides can also react with nitriles under catalytic conditions (e.g., PTSA-ZnCl₂) to form 1,2,4-oxadiazoles. organic-chemistry.org

One-Pot Syntheses: Modern methods often utilize one-pot procedures where the amidoxime and the carboxyl component are reacted together under conditions that promote both acylation and immediate cyclization, improving efficiency. mdpi.com Room temperature protocols using bases like KOH in solvents such as DMSO have been developed for this purpose. mdpi.com

Table 2: Selected Methods for 1,2,4-Oxadiazole Synthesis from Amidoximes

| Reagent | Conditions | Key Feature |

|---|---|---|

| Acryloyl Chlorides | K₂CO₃, CH₂Cl₂, rt | Forms 5-(2-aryl-vinyl)-1,2,4-oxadiazoles. nih.gov |

| Organic Nitriles | PTSA-ZnCl₂ (catalyst) | Efficient and mild catalytic method. organic-chemistry.org |

| Carboxylic Anhydrides | NaOH/DMSO, rt | One-pot condensation. mdpi.com |

Imidazole (B134444) Synthesis: The synthesis of the imidazole core typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (Radziszewski synthesis) or the reaction of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid to form benzimidazoles. dergipark.org.trorganic-chemistry.org A direct, one-step cyclization of N'-hydroxybenzimidamide itself to form an imidazole ring is not a standard or commonly reported synthetic route.

Introduction of Diverse Substituents on the Aromatic Ring

The generation of N'-hydroxybenzimidamide derivatives with various substituents on the phenyl ring is almost exclusively achieved by starting the synthesis from an appropriately substituted precursor, rather than by direct substitution on the N'-hydroxybenzimidamide ring itself.

The most common and efficient strategy involves the reaction of a substituted benzonitrile with hydroxylamine. rjptonline.org This reaction, typically carried out in the presence of a base like sodium carbonate or potassium hydroxide in an aqueous ethanol solution, directly yields the desired substituted N'-hydroxybenzimidamide. This approach allows for the introduction of a wide array of functional groups onto the aromatic ring, as the availability of substituted benzonitriles is extensive.

General Synthetic Scheme: Ar-C≡N + NH₂OH → Ar-C(NH₂)=NOH

This methodology ensures that the position and nature of the substituent (e.g., methoxy, nitro, chloro, methyl) are precisely controlled from the outset. For example, reacting 4-nitrobenzonitrile (B1214597) with hydroxylamine hydrochloride produces N'-hydroxy-4-nitrobenzamidine. rjptonline.org This precursor-based approach avoids potential side reactions and challenges with regioselectivity that would arise from attempting electrophilic aromatic substitution on the N'-hydroxybenzimidamide molecule, where the amidoxime group could interfere with the reaction.

Elucidation of Reaction Pathways and Transition States

The formation of N'-Hydroxybenzimidamide from benzonitrile and hydroxylamine serves as a key example of nucleophilic addition to a nitrile. Theoretical and experimental studies have begun to shed light on the complex reaction pathways and transition states involved.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the reaction. These studies help in identifying the most plausible reaction coordinates, intermediates, and transition states. For the reaction between nitriles and hydroxylamine, it has been proposed that the reaction proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. The specific pathway can be influenced by factors such as the solvent and the presence of catalysts.

One computational study on the reaction of nitriles with hydroxylamine highlighted the potential for side-product formation, such as amides. The thermodynamic analysis suggested that in a protic solvent like ethanol, an intermediate can transform into an amide byproduct via a specific transition state. This underscores the importance of carefully controlling reaction conditions to favor the desired amidoxime product.

The transition state for the nucleophilic attack of hydroxylamine on the nitrile carbon is a critical point on the reaction pathway. Characterization of this transition state, including its geometry and energy, is essential for understanding the reaction kinetics. While specific computational data for this compound is not extensively documented in publicly available literature, general principles from related systems suggest a transition state where the nitrogen of the hydroxylamine is forming a bond with the nitrile carbon, and the negative charge is delocalized over the nitrile nitrogen and the hydroxylamine oxygen.

| Reaction Step | Proposed Intermediate/Transition State | Key Features |

| Nucleophilic Attack | Tetrahedral Intermediate | Formation of a new C-N bond; change in hybridization of the nitrile carbon from sp to sp2. |

| Proton Transfer | Zwitterionic Species | Intramolecular or solvent-assisted proton transfer from the hydroxylamine nitrogen to the nitrile nitrogen. |

| Product Formation | N'-Hydroxybenzimidamide | Final neutral product after protonation/deprotonation steps. |

This table provides a generalized overview of the key stages in the formation of N'-Hydroxybenzimidamide.

Role of the Hydroxylamine Moiety in Reaction Mechanisms

The hydroxylamine moiety (-NHOH) is the cornerstone of the reactivity of this compound. Its primary role is that of a potent nucleophile. The nitrogen atom of the hydroxylamine, being less electronegative than the oxygen atom, is the primary site of nucleophilic attack on the electrophilic carbon of the nitrile group.

Beyond its nucleophilicity, the hydroxylamine moiety can also influence the reaction mechanism through intramolecular interactions. The presence of the hydroxyl group can facilitate proton transfer steps within the reaction intermediates, potentially lowering the activation energy of certain pathways. For instance, the hydroxyl proton can be involved in hydrogen bonding with the nitrile nitrogen in the transition state, stabilizing it.

Furthermore, the hydroxylamine moiety is responsible for the potential for tautomerism in amidoximes. N'-Hydroxybenzimidamide can exist in different tautomeric forms, including the oxime and the N-hydroxy-imine forms. The equilibrium between these tautomers can be influenced by the solvent and pH, which in turn can affect the compound's reactivity in subsequent reactions.

Radical and Ionic Intermediate Formations

While the primary mechanism for the formation of N'-Hydroxybenzimidamide involves ionic intermediates arising from nucleophilic addition, the possibility of radical intermediates under specific conditions cannot be entirely ruled out, particularly in subsequent reactions of the amidoxime.

Ionic Intermediates: The formation of N'-Hydroxybenzimidamide from benzonitrile and hydroxylamine proceeds through a series of ionic or highly polarized intermediates. The initial nucleophilic attack leads to a tetrahedral intermediate with a negative charge on the nitrile nitrogen. Subsequent proton transfer steps involve zwitterionic intermediates before the final neutral product is formed. Trapping experiments, where highly reactive electrophiles or nucleophiles are added to the reaction mixture to capture these transient species, could provide experimental evidence for their existence. However, specific studies on trapping these intermediates in the synthesis of this compound are not widely reported.

Radical Intermediates: The generation of radical intermediates from amidoximes has been observed under photochemical conditions. For instance, the irradiation of N-arylthiophene-2-carboxamidoximes with UV-vis light has been shown to produce amidinyl radicals through the homolysis of the N-O bond. acs.org This suggests that N'-Hydroxybenzimidamide could potentially serve as a precursor to radical species under appropriate energetic stimulation. The resulting radicals could then participate in various radical-mediated transformations. However, in the standard synthesis of this compound from benzonitrile and hydroxylamine under thermal conditions, a radical pathway is not considered to be the primary mechanism.

Stereochemical Considerations in Synthetic Transformations

Stereochemistry plays a significant role in the structure and reactivity of this compound, primarily concerning E/Z isomerism around the C=N double bond.

The final N'-Hydroxybenzimidamide molecule possesses a carbon-nitrogen double bond, which can exist as either the E or Z isomer. The relative stability of these isomers and the stereochemical outcome of the synthesis can be influenced by the reaction conditions. Computational studies on carbamoyl (B1232498) amidoximes have confirmed the Z configuration of the amidoxime moiety's double bond by comparing experimental and calculated NMR chemical shifts. nih.gov

The interconversion between the E and Z isomers, known as isomerization, can be influenced by factors such as pH and temperature. Studies on ortho-disubstituted benzamidines have shown that the kinetics of E/Z isomerization can be controlled by pH, with protonation of the amidine moiety significantly suppressing the rotation around the C-N bond. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net This highlights the potential to control the stereochemistry of this compound and its derivatives through careful manipulation of the reaction environment.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocols

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of N'-Hydroxybenzimidamide hydrochloride, providing detailed information about the chemical environment of each atom.

One-dimensional NMR spectroscopy is fundamental for the initial structural verification of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the free base, N'-Hydroxybenzenecarboximidamide, the aromatic protons typically appear as a multiplet in the range of δ 7.3-7.7 ppm. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and their chemical shifts can vary depending on the solvent and concentration, but are generally observed in the regions of δ 4.8-5.2 ppm and δ 9.5-10.0 ppm, respectively.

Upon formation of the hydrochloride salt, the protonation of the imidamide nitrogen leads to a downfield shift of the adjacent protons. The protons of the resulting ammonium (B1175870) group (-NH₃⁺) would be expected to resonate at a lower field compared to the amino group in the free base. The aromatic protons may also experience slight shifts due to the change in the electronic environment of the substituent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For the benzimidamide moiety, the imidamide carbon (C=N) is typically observed in the range of δ 150-160 ppm. The aromatic carbons show signals in the characteristic region of δ 120-140 ppm. The exact chemical shifts of the aromatic carbons can be influenced by the electronic effects of the imidamide group.

In the hydrochloride salt, the protonation of the imidamide nitrogen would deshield the imidamide carbon, causing a downfield shift in its ¹³C NMR resonance. The chemical shifts of the aromatic carbons would also be subtly affected by the formation of the salt.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N'-Hydroxybenzimidamide Moiety

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Aromatic CH | 7.3 - 7.7 (multiplet) | 127 - 132 | Chemical shifts are influenced by the solvent and substitution pattern. |

| Imidamide C | - | ~155 | Expected to shift downfield in the hydrochloride salt. |

| NH₂ | 4.8 - 5.2 (broad) | - | Expected to be replaced by -NH₃⁺ signals at a lower field in the hydrochloride salt. |

| OH | 9.5 - 10.0 (broad) | - | Chemical shift is highly dependent on solvent and hydrogen bonding. |

Note: The predicted values are based on typical ranges for similar functional groups and may vary based on experimental conditions.

For a more detailed and unambiguous assignment of the NMR signals, especially in complex molecules or to confirm connectivity, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbons. This is crucial for assigning the signals of the aromatic CH groups, linking each proton resonance to its corresponding carbon resonance.

Vibrational Spectroscopy (Infrared and Raman) Methodologies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can be used to study conformational and tautomeric equilibria.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. The N-H stretching vibrations of the amino and hydroxyl groups in the free base are typically observed as broad bands in the region of 3200-3600 cm⁻¹. The C=N stretching vibration of the imidamide group gives rise to a strong absorption band around 1640-1680 cm⁻¹. The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, and the aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

In the hydrochloride salt, the N-H stretching vibrations of the -NH₃⁺ group would be expected in the 2800-3200 cm⁻¹ range, often appearing as broad bands due to hydrogen bonding. The C=N stretching frequency might shift upon protonation.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give strong signals in the Raman spectrum. The C=N stretching vibration is also typically Raman active.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Notes |

| O-H Stretch | 3200 - 3600 (broad) | Weak | |

| N-H Stretch (-NH₃⁺) | 2800 - 3200 (broad) | Characteristic of the hydrochloride salt. | |

| Aromatic C-H Stretch | > 3000 | Strong | |

| C=N Stretch | ~1650 | Medium | Position may shift upon protonation. |

| Aromatic C=C Stretch | 1450 - 1600 | Strong | Multiple bands are often observed. |

Note: These are approximate frequency ranges and can be influenced by the physical state of the sample and intermolecular interactions.

Vibrational spectroscopy can be a powerful tool to investigate the conformational and tautomeric equilibria in molecules like N'-Hydroxybenzimidamide. The position and shape of the N-H and O-H stretching bands can provide insights into intermolecular and intramolecular hydrogen bonding, which in turn influences the preferred conformation. Tautomerism, such as the potential for imide-isoimide tautomerism, could be studied by observing changes in the vibrational spectra under different conditions (e.g., temperature, solvent polarity). The presence of distinct vibrational bands corresponding to each tautomer would allow for their identification and potentially quantification.

Mass Spectrometry (MS) Applications in Compound Identification and Purity Analysis

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular weight of the free base is 136.15 g/mol . In the mass spectrum, the molecular ion peak ([M]⁺) for the free base would be observed at m/z 136.

The fragmentation of N'-Hydroxybenzimidamide upon ionization would likely involve the cleavage of the C-N and N-O bonds. Common fragments would include the benzoyl cation (m/z 105) and the phenyl cation (m/z 77). The presence of the hydrochloride salt might not be directly observed in the mass spectrum, as the HCl is typically lost during the ionization process. However, the ionization method can influence the observed spectrum.

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy, further confirming its identity. Mass spectrometry is also a valuable tool for assessing the purity of a sample by detecting the presence of any impurities with different molecular weights.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its elemental formula. For N'-Hydroxybenzimidamide, with a chemical formula of C7H8N2O, the theoretical exact mass of the neutral molecule is 136.0637 Da. nih.gov The hydrochloride salt (C7H9ClN2O) would have a calculated exact mass based on the addition of hydrogen chloride.

Experimental determination of the exact mass of the protonated molecule [M+H]+ using HRMS provides a critical data point for confirming the compound's identity. The high resolving power of instruments like Orbitrap or time-of-flight (TOF) analyzers allows for mass measurements with high accuracy, typically within a few parts per million (ppm). This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Mass Data for N'-Hydroxybenzimidamide and its Hydrochloride Salt

| Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

| N'-Hydroxybenzimidamide (Free Base) | C7H8N2O | 136.0637 |

| This compound | C7H9ClN2O | 172.0403 |

| Protonated N'-Hydroxybenzimidamide [M+H]+ | C7H9N2O+ | 137.0715 |

Note: The exact mass of the hydrochloride salt is calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides a "fingerprint" of the molecule's structure, revealing information about its connectivity and functional groups.

For the protonated N'-Hydroxybenzimidamide ion, potential fragmentation pathways could include:

Loss of small neutral molecules: Common neutral losses such as water (H2O), ammonia (B1221849) (NH3), or hydroxylamine (B1172632) (NH2OH) are often observed.

Cleavage of the C-N bonds: Fragmentation of the amidine group could lead to the formation of characteristic ions.

Ring fragmentation: The benzimidamide ring itself may undergo cleavage, leading to specific fragment ions.

A detailed analysis of the product ion spectrum would allow for the proposal of specific fragmentation mechanisms and the structural confirmation of the parent compound.

Table 2: Hypothetical Fragmentation Data for Protonated N'-Hydroxybenzimidamide [M+H]+

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 137.0715 | 120.0657 | NH3 (Ammonia) |

| 137.0715 | 119.0599 | H2O (Water) |

| 137.0715 | 104.0500 | NH2OH (Hydroxylamine) |

| 137.0715 | 77.0391 | C2H4N2O |

This table represents potential fragmentation pathways and is for illustrative purposes only, as specific experimental data is not available.

Other Spectroscopic Techniques for Analytical Validation (e.g., UV-Visible Spectrophotometry Methods)

In addition to mass spectrometry, other spectroscopic techniques play a vital role in the analytical validation of pharmaceutical compounds. UV-Visible spectrophotometry is a widely used, simple, and cost-effective method for the quantitative analysis of compounds that possess a chromophore.

The aromatic ring system in this compound is expected to absorb ultraviolet radiation, making it amenable to analysis by UV-Visible spectrophotometry. The development and validation of a UV spectrophotometric method for the quantification of this compound would typically involve the following parameters:

Determination of λmax: The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the compound over a range of wavelengths.

Linearity: A calibration curve is constructed by measuring the absorbance of a series of solutions with known concentrations. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the reproducibility of the measurements.

While specific validation data for a UV-Visible spectrophotometric method for this compound is not publicly documented, the general principles of method development and validation would be applied to ensure the reliability of the analytical results.

Table 3: General Parameters for UV-Visible Spectrophotometric Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity (R²) | Correlation coefficient of the calibration curve | ≥ 0.999 |

| Accuracy (% Recovery) | The closeness of test results to the true value | 98.0% - 102.0% |

| Precision (% RSD) | The degree of scatter between a series of measurements | ≤ 2% |

| Limit of Detection (LOD) | The lowest concentration that can be detected | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest concentration that can be quantified | Signal-to-noise ratio of 10:1 |

This table provides general guidelines for method validation as per ICH recommendations.

Computational and Theoretical Chemistry Studies of N Hydroxybenzimidamide Hydrochloride

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

No specific studies employing Density Functional Theory (DFT) to predict the electronic structure and reactivity of N'-Hydroxybenzimidamide hydrochloride were identified. Such studies would typically involve calculating molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and various reactivity descriptors to understand the molecule's stability and potential reaction sites.

Ab Initio Methods for High-Accuracy Calculations

There is no available research that utilizes high-accuracy ab initio methods for calculations on this compound. These methods, while computationally intensive, are used to provide very precise data on molecular energies and properties, serving as benchmarks for other computational techniques.

Molecular Modeling and Simulation

Conformational Analysis and Tautomeric Equilibria

While direct computational studies on the conformational analysis of this compound are not available, related research on benzamidoxime (B57231) provides some insights. The geometry of benzamidoxime can be optimized using force fields like OPLS4 to predict its most stable conformation. nih.gov The molecule possesses potential for tautomerism, specifically between the oxime and hydroxamic acid forms. The equilibrium between these tautomers is influenced by factors such as solvent and pH. Experimental studies have determined the pKa values of benzamidoxime to be 4.85 and 12.36, corresponding to the protonation state of the oxime nitrogen and the deprotonation of the oxime hydroxyl group, respectively. nih.gov Computational studies on related systems, such as 1-benzamidoisoquinoline derivatives, have utilized DFT to investigate tautomeric equilibria, demonstrating that the relative stability of tautomers can be predicted, though the inclusion of explicit solvent molecules is often necessary to accurately reproduce experimental observations. nih.gov

Molecular Dynamics Simulations for Structural Flexibility

No published molecular dynamics (MD) simulations specifically investigating the structural flexibility of this compound were found. MD simulations would be a valuable tool to explore the conformational landscape of the molecule over time, understand its flexibility in different environments (e.g., in aqueous solution), and analyze the stability of its hydrogen bonding networks.

Reaction Mechanism Exploration through Computational Approaches

There is a lack of specific computational studies exploring the reaction mechanisms of this compound. Computational approaches, particularly using DFT, are frequently employed to map out reaction pathways, calculate activation energies, and identify transition state structures for chemical reactions. Such studies would be instrumental in understanding its reactivity, degradation pathways, or its mechanism of action in a biological context.

Transition State Localization and Energy Barrier Calculations

The study of chemical reactions through computational methods hinges on identifying the transition state (TS)—the highest energy point along a reaction coordinate. Locating this first-order saddle point allows for the calculation of the activation energy barrier, a critical parameter that governs the reaction rate.

Theoretical investigations into the reactivity of this compound and related amidoxime (B1450833) structures would typically employ methods like Density Functional Theory (DFT) to map out the potential energy surface of a proposed reaction. Methodologies such as Synchronous Transit-Guided Quasi-Newton (STQN) or Dimer methods are used to localize the precise geometry of the transition state. Once the TS is located and confirmed (characterized by a single imaginary frequency), the energy difference between the reactants and the transition state provides the activation energy barrier (ΔE‡).

While specific studies detailing transition state calculations for reactions involving this compound are not prevalent in publicly accessible literature, the principles are well-established. For instance, computational studies on related catalytic reactions show that DFT calculations can reveal multiple possible reaction pathways with distinct energy barriers, helping to predict the most likely mechanism. researchgate.netmdpi.com The energy barrier is a key determinant of reaction kinetics; a lower barrier implies a faster reaction rate, as described by the Arrhenius equation. joaquinbarroso.com For a hypothetical reaction, such as the cyclization or rearrangement of N'-Hydroxybenzimidamide, computational chemists would model the starting material, the proposed transition state, and the product to determine the energetic feasibility of the transformation.

Table 1: Hypothetical Energy Profile for a Reaction of N'-Hydroxybenzimidamide This table illustrates the type of data generated from transition state calculations. The values are not based on actual experimental or computational results for this compound.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Imaginary Frequencies |

|---|---|---|---|

| Reactant (N'-Hydroxybenzimidamide) | B3LYP/6-31G* | 0.00 | 0 |

| Transition State | B3LYP/6-31G* | +25.5 | 1 (-450 cm⁻¹) |

Solvent Effects and Catalysis in silico

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. In silico studies of this compound must account for solvent effects to provide realistic predictions. Computational models treat the solvent either explicitly, by including individual solvent molecules, or implicitly, using a polarizable continuum model (PCM). The PCM approach is often favored for its computational efficiency and models the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution.

These models are crucial for accurately predicting properties like conformational stability, reaction energies, and spectroscopic characteristics in solution. For a charged species like this compound, electrostatic interactions with a polar solvent like water would be significant, stabilizing the molecule and potentially altering reaction pathways compared to the gas phase.

Furthermore, computational methods are instrumental in understanding catalysis. A catalyst provides an alternative reaction pathway with a lower activation energy. In silico studies can model the interaction of this compound with a potential catalyst, mapping the new reaction coordinate and calculating the reduced energy barrier. nih.gov For example, the mechanism of a metal-catalyzed hydrolysis or oxidation involving the amidoxime group could be explored. DFT calculations would be used to optimize the geometry of the reactant-catalyst complex and locate the new transition state, providing insights into the catalyst's efficiency and selectivity. mdpi.com

Prediction of Molecular Interactions and Structural Features

Computational chemistry excels at predicting how a molecule will interact with other chemical species and what its inherent structural and electronic properties are. These predictive studies are vital for understanding the potential applications of this compound.

Ligand-Receptor Docking Studies for Interaction Modes (non-therapeutic application focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). While widely used in drug discovery, docking also has significant non-therapeutic applications, such as in materials science, coordination chemistry, and sensor design.

In the context of this compound, the N'-Hydroxybenzimidamide moiety can act as a chelating ligand for various metal ions. The amidoxime group is known for its ability to coordinate with metals. acs.org Docking studies can be employed to predict the binding modes and affinities of N'-Hydroxybenzimidamide with different metal centers or metallic surfaces. Such studies are crucial for designing novel metal complexes, corrosion inhibitors, or materials for metal ion sequestration.

The docking process involves a search algorithm to generate numerous possible binding poses of the ligand within a defined binding site on the receptor. Each pose is then evaluated by a scoring function, which estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction. These studies can reveal key interactions, such as hydrogen bonds or coordination bonds, that stabilize the ligand-receptor complex. nanobioletters.comnih.gov For example, docking could be used to screen different metal ions to predict which would form the most stable complex with N'-Hydroxybenzimidamide, guiding experimental synthesis. researchgate.netnih.gov

Table 2: Illustrative Docking Scores for N'-Hydroxybenzimidamide with Metal Ions This table is a hypothetical representation of results from a molecular docking study. The scores are for illustrative purposes only.

| Metal Ion Receptor | Ligand | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Cu(II) | N'-Hydroxybenzimidamide | -7.8 | Coordination with N and O of amidoxime |

| Ni(II) | N'-Hydroxybenzimidamide | -6.5 | Coordination with N and O of amidoxime |

| Fe(III) | N'-Hydroxybenzimidamide | -8.2 | Strong coordination with O; H-bond with NH |

Quantitative Structure-Property Relationship (QSPR) Studies (focus on chemical properties)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physical, chemical, or in some cases, biological properties. liverpool.ac.uk The goal is to develop a mathematical equation that can predict a specific property for new or untested compounds based solely on their molecular structure.

For this compound, a QSPR study would begin by calculating a set of numerical values, known as molecular descriptors, that characterize its structure. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

A dataset of related amidoxime or benzamidine (B55565) derivatives with known experimental values for a target property (e.g., solubility, pKa, lipophilicity) would be assembled. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that links the calculated descriptors to the experimental property. archivepp.com Once validated, this model could be used to predict the chemical properties of this compound and its other derivatives, facilitating the selection of compounds with desired characteristics for specific chemical applications without the need for extensive experimental work. jppres.com

Table 3: Common Molecular Descriptors Used in QSPR Studies

| Descriptor Type | Example Descriptors | Predicted Property |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors | Solubility |

| Topological | Wiener Index, Balaban Index | Boiling Point |

| Quantum-Chemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity |

| Quantum-Chemical | Dipole Moment, HOMO-LUMO Gap | Reactivity, pKa |

N Hydroxybenzimidamide As a Versatile Molecular Scaffold in Advanced Chemical Research

Design Principles for Scaffold-Based Research

The design of novel bioactive molecules often relies on the use of versatile molecular scaffolds that can be systematically modified to explore chemical space and optimize interactions with biological targets. N'-Hydroxybenzimidamide serves as a privileged scaffold in this regard, offering a unique combination of structural features and synthetic accessibility that facilitates its use in modern drug discovery and chemical biology.

Scaffold Diversity and Chemical Space Exploration

The exploration of vast and diverse chemical space is a fundamental goal in the development of new therapeutics. The structural framework of a molecule, or its scaffold, is a key determinant of its properties and its potential to interact with a wide range of biological targets. chimia.ch Single-scaffold libraries, even large ones, are often confined to a limited region of molecular shapes. chimia.ch Therefore, employing collections of smaller libraries built around distinct scaffolds is a more effective strategy for achieving a higher degree of shape diversity, which is intrinsically linked to broader biological activity. chimia.ch

N'-Hydroxybenzimidamide is an advantageous starting point for generating scaffold diversity. Its inherent chemical functionalities allow for the construction of a wide array of heterocyclic systems, thereby expanding the accessible chemical space beyond what is achievable with more conventional starting materials. The ability to generate novel scaffolds is crucial, as it can lead to the discovery of compounds with new modes of action and improved selectivity. Researchers are increasingly focused on strategies that combine natural product (NP) fragments or employ diversity-oriented synthesis (DOS) to create compound collections with significant scaffold diversity and biological relevance. know-todays-news.com This approach helps overcome the limitations of existing molecular frameworks and opens up new avenues for identifying lead-like compounds for further development. know-todays-news.com The use of N'-Hydroxybenzimidamide aligns with this principle by providing a foundation for creating libraries of compounds that are structurally distinct from known bioactive molecules.

Hybridization Strategies in Molecular Design

Molecular hybridization is a powerful strategy in drug design that involves the covalent linking of two or more distinct pharmacophoric units to create a new hybrid molecule. eurekaselect.comresearchgate.net This approach aims to produce compounds with enhanced affinity, improved efficacy, or a novel mechanism of action compared to the individual parent molecules. eurekaselect.comnih.gov Hybridization can also result in molecules with a modified selectivity profile, dual modes of action, or reduced side effects. eurekaselect.com

The N'-Hydroxybenzimidamide scaffold is well-suited for incorporation into hybridization strategies. Its structure can be readily linked to other bioactive moieties, creating multifunctional molecules designed to interact with multiple biological targets simultaneously. This multi-target directed ligand (MTDL) approach is particularly relevant for complex multifactorial diseases like neurodegenerative disorders. nih.gov For instance, a common strategy involves combining a pharmacophore known to inhibit a specific enzyme with another fragment that provides antioxidant or anti-inflammatory properties. nih.gov The design of such hybrids often involves linking known structural motifs through appropriate spacers to ensure optimal interaction with their respective targets. nih.govnih.gov This rational design approach, which combines key features from different bioactive compounds, has proven to be a successful tool for discovering innovative drug prototypes. researchgate.netnih.gov

Synthesis of Complex Molecular Architectures via N'-Hydroxybenzimidamide Intermediates

The synthetic versatility of N'-Hydroxybenzimidamide makes it a valuable intermediate for the construction of more complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceuticals.

Formation of Oxadiazole-Containing Scaffolds

N'-Hydroxybenzimidamide is a key precursor for the synthesis of 1,2,4-oxadiazoles, a class of five-membered heterocycles with a wide range of medicinal applications. rjptonline.org The synthesis can be achieved through a one-step cyclization reaction. For example, N'-hydroxybenzamidine can react with a carbonylation reagent in water under alkaline conditions. This method simplifies what is typically a two-step process of esterification and cyclization, leading to shorter reaction times and higher yields. google.com

A common synthetic route involves the reaction of N'-hydroxybenzamidines with reagents like chloroacetic acid or ethyl chlorooxalate to form key intermediates that subsequently cyclize to the desired 1,2,4-oxadiazole (B8745197) ring. rjptonline.org The specific substitution pattern on the final oxadiazole ring can be controlled by the choice of reagents. For instance, reacting N'-hydroxy acetamidines with substituted benzoyl chlorides can yield 5-aryl-3-chloromethyl-1,2,4-oxadiazole intermediates. rjptonline.org These reactions highlight the role of N'-Hydroxybenzimidamide as a foundational building block for creating diverse libraries of oxadiazole derivatives.

| Precursor | Reagent | Resulting Scaffold | Key Features of Synthesis |

| N'-hydroxybenzamidine | Phenyl Chloroformate | 1,2,4-Oxadiazole | One-step reaction in water with an alkaline reagent; high yield (73-83%). google.com |

| N'-hydroxy benzamidines | Chloroacetic Acid | 5-chloromethyl-1,2,4-oxadiazoles | Forms an intermediate for further alkylation reactions. rjptonline.org |

| N'-hydroxy-4-nitrobenzamidine | Ethyl Chloroxalate | Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate | Refluxing in pyridine (B92270); serves as an intermediate for coupling with amino acid esters. rjptonline.org |

Imidazole (B134444) and Other Nitrogen-Containing Heterocycle Construction

The N'-Hydroxybenzimidamide scaffold is also instrumental in constructing other significant nitrogen-containing heterocycles, such as imidazoles. semanticscholar.org Nitrogen heterocycles are among the most important structural motifs in pharmaceuticals, present in approximately 59% of FDA-approved small-molecule drugs. openmedicinalchemistryjournal.com Their prevalence underscores the importance of developing efficient synthetic routes to novel heterocyclic systems. nih.govmdpi.com

A one-pot, four-component reaction has been developed for the synthesis of 1-hydroxy-2,4,5-trisubstituted imidazole derivatives. semanticscholar.org This method involves the in-situ formation of an amidoxime (B1450833) from hydroxylamine (B1172632) and a benzonitrile (B105546). This intermediate then undergoes a Michael addition with an α,β-unsaturated γ-dicarbonyl species, followed by intramolecular cyclization and dehydration to form the final 1-hydroxy-imidazole product. semanticscholar.org This catalyst-free approach is efficient, environmentally benign, and produces high yields, demonstrating the utility of amidoxime intermediates derived from N'-Hydroxybenzimidamide in the construction of complex, biologically relevant heterocycles. semanticscholar.org The imidazole ring is a privileged scaffold found in molecules with a wide array of biological activities, including antimicrobial and anticancer properties. biomedpharmajournal.orgresearchgate.net

| Reaction Type | Reactants | Product | Conditions | Advantages |

| One-pot, four-component reaction | Hydroxylamine, Benzonitrile, Arylglyoxal, 1,3-Dicarbonyl compound | 1-hydroxy-2,4,5-trisubstituted imidazole | Ethanol (B145695), Reflux | Catalyst-free, High yields, Short reaction time, Environmentally benign. semanticscholar.org |

Structure-Based Design Methodologies for Chemical Tool Development

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional (3D) structure of a biological target, such as a protein or enzyme, to design and optimize ligands. drugdiscoverynews.com This methodology allows for the creation of compounds that fit precisely into the target's binding site, leading to improved potency and selectivity. drugdiscoverynews.com The process typically involves determining the target's 3D structure through techniques like X-ray crystallography or cryo-electron microscopy, followed by computational methods to predict and analyze ligand-target interactions. drugdiscoverynews.com

The N'-Hydroxybenzimidamide scaffold can be effectively utilized within an SBDD framework. For example, in the development of enzyme inhibitors, the scaffold can serve as a core structure that is elaborated with functional groups designed to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the enzyme's active site. bohrium.com Computational tools like molecular docking can be used to virtually screen libraries of N'-Hydroxybenzimidamide derivatives, predicting their binding modes and affinities. nih.gov These in silico predictions guide the synthesis of the most promising candidates, which are then tested experimentally. drugdiscoverynews.com This iterative cycle of design, synthesis, and testing allows for the refinement of compounds to optimize their pharmacological properties. drugdiscoverynews.com By understanding the molecular interactions between the N'-Hydroxybenzimidamide-derived scaffold and its target, researchers can rationally modify the structure to enhance its activity and develop potent and selective chemical tools for research and therapeutic applications. nih.gov

Ligand Design Strategies for Specific Chemical Interactions (non-therapeutic application focus)

The inherent structural features of the N'-hydroxybenzimidamide scaffold, particularly the amidoxime group (-C(NH2)=NOH), make it an excellent chelating agent for various metal ions. This property is central to its application in ligand design for non-therapeutic purposes such as metal ion sensing, catalysis, and coordination chemistry. The nitrogen and oxygen atoms of the amidoxime moiety can effectively coordinate with metal ions, forming stable complexes.

One of the key strategies in designing ligands based on this scaffold is the introduction of various substituents onto the benzene (B151609) ring. These modifications can fine-tune the electronic properties and steric hindrance around the coordination site, thereby influencing the selectivity and stability of the resulting metal complexes. For instance, the incorporation of electron-donating or electron-withdrawing groups can alter the pKa of the N-OH proton, affecting the binding affinity for different metal ions.

Research has shown that the related benzimidazole (B57391) scaffold, which shares structural similarities, is a preferred choice for creating sensors for various analytes due to the coordinating ability of its sp2 hybridized nitrogen atom. researchgate.net This principle extends to the N'-hydroxybenzimidamide scaffold, where the amidoxime group provides a robust binding site. The design of such ligands often involves creating a cavity of a specific size and geometry to selectively bind a target metal ion.

An example of a practical application of this ligand design strategy is the development of fluorescent probes for metal ion detection. A patent describes a benzimidazole derivative that functions as a fluorescent probe for zinc ions. nih.gov This demonstrates the potential of adapting the core scaffold for creating sensitive and selective chemical sensors. The design often involves coupling the chelating N'-hydroxybenzimidamide unit to a fluorophore. Upon binding of the target metal ion, a change in the fluorescence properties of the molecule is observed, allowing for quantification of the metal ion concentration.

Furthermore, the versatility of the N'-hydroxybenzimidamide scaffold allows for its incorporation into more complex molecular architectures, such as tripodal tetradentate ligands, which have extensive applications in coordination chemistry. chempedia.info By strategically positioning multiple N'-hydroxybenzimidamide units, ligands with high coordination numbers and specific geometries can be synthesized for applications in catalysis and material science.

Rational Modification of Scaffold for Targeted Chemical Interactions

The rational modification of the N'-hydroxybenzimidamide scaffold is a powerful approach to tailor its properties for specific chemical interactions. This involves making deliberate changes to the molecular structure to enhance affinity, selectivity, or functionality for a particular non-therapeutic application.

A prime example of such modification is in the area of metal ion chelation. The isohydroxamic acid moiety (-C(=O)NHOH), which is structurally analogous to the amidoxime group in N'-hydroxybenzimidamide, is known for its potent ability to chelate heavy metal ions. nih.gov The binding affinity of these groups for metal ions is significantly higher than that of carboxylic acids. nih.gov By modifying the N'-hydroxybenzimidamide scaffold, for example by introducing substituents on the phenyl ring, the chelating properties can be fine-tuned. For instance, the addition of a methyl group to create N-hydroxy-4-methylbenzimidamide hydrochloride can influence its solubility and binding kinetics with specific metal ions.

Another avenue for rational modification is in the development of chemical sensors. The benzimidazole scaffold has been successfully employed in fluorescent chemical sensors. researchgate.net The design of these sensors often relies on mechanisms such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or excited-state intramolecular proton transfer (ESIPT). By rationally modifying the N'-hydroxybenzimidamide scaffold with appropriate donor and acceptor groups, it is possible to create novel sensors that operate via these mechanisms. For example, attaching an electron-donating group to one part of the molecule and an electron-accepting group to another can lead to a molecule with ICT properties, where the fluorescence emission is sensitive to the polarity of the environment or the presence of specific analytes.

The following table summarizes some rational modifications and their targeted chemical interactions:

| Modification | Target Interaction | Rationale |

| Introduction of alkyl groups on the phenyl ring | Enhanced solubility in non-polar solvents | Increases lipophilicity of the ligand. |

| Addition of crown ether moieties | Selective binding of alkali metal ions | The crown ether cavity provides a size-selective binding site. |

| Incorporation of fluorescent reporters (e.g., naphthalene, coumarin) | Development of fluorescent chemosensors | Allows for optical detection of binding events. |

| Polymerization of vinyl-substituted derivatives | Creation of chelating resins for metal extraction | Immobilizes the chelating functionality onto a solid support. |

Applications in Chemical Biology Research Tools (excluding human clinical trials)

The N'-hydroxybenzimidamide scaffold is not only valuable for its coordination chemistry but also serves as a foundational structure for the development of sophisticated tools for chemical biology research. These tools are instrumental in probing biological systems at the molecular level, helping to elucidate complex biological processes.

Development of Probes for Mechanistic Biological Studies

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, thereby allowing for the study of its function in a biological context. The N'-hydroxybenzimidamide scaffold, with its capacity for modification, is a promising candidate for the development of such probes.

A key application lies in the design of enzyme inhibitors for mechanistic studies. For instance, N-hydroxybenzamide derivatives have been designed and synthesized as inhibitors of histone deacetylases (HDACs), which are a class of enzymes that play a crucial role in gene regulation. nih.gov The N-hydroxybenzamide group in these molecules acts as a zinc-chelating moiety, binding to the zinc ion in the active site of the enzyme and thereby inhibiting its activity. nih.gov By studying the effects of these inhibitors on cells, researchers can gain insights into the biological roles of specific HDAC enzymes.

Furthermore, the scaffold can be adapted to create fluorescent probes for enzyme activity. This typically involves attaching a fluorophore to the N'-hydroxybenzimidamide core, which is designed to be a substrate for a particular enzyme. The probe is initially non-fluorescent or has a low fluorescence quantum yield. Upon enzymatic processing, the fluorophore is released or undergoes a conformational change that results in a significant increase in fluorescence. Such "turn-on" probes are powerful tools for monitoring enzyme activity in real-time in complex biological samples. The development of fluorescent probes based on the related benzimidazole scaffold for detecting thiophenols highlights the feasibility of this approach. nih.gov

The following table presents examples of how N'-hydroxybenzimidamide-based probes can be designed for specific mechanistic studies:

| Probe Type | Design Principle | Application in Mechanistic Studies |

| Enzyme Inhibitor | The N'-hydroxybenzimidamide moiety acts as a metal-chelating group to bind to the active site of metalloenzymes. | Elucidating the role of specific enzymes in cellular pathways. |

| Fluorescent Probe | A fluorophore is attached to the scaffold, and its emission is modulated by a specific biological event (e.g., enzyme cleavage, ion binding). | Visualizing the localization and activity of enzymes or the concentration of specific ions within cells. |

| Affinity-Based Probe | The scaffold is functionalized with a reactive group that can covalently bind to a target protein upon binding. | Identifying the protein targets of a bioactive compound. |

Contribution to Molecular Libraries for Phenotypic Screening

Phenotypic screening is a powerful approach in chemical biology and drug discovery where compounds are tested for their ability to induce a particular phenotype in cells or organisms, without prior knowledge of the molecular target. malvernpanalytical.comchimia.ch This method relies on screening large and diverse collections of small molecules, known as molecular libraries.

The N'-hydroxybenzimidamide scaffold is an excellent candidate for inclusion in such libraries due to its potential for generating significant molecular diversity. Through combinatorial chemistry, a large number of derivatives can be synthesized by varying the substituents on the phenyl ring and by modifying the amidoxime group. malvernpanalytical.com The synthesis of combinatorial libraries based on the related benzimidazole scaffold has been well-established, demonstrating the feasibility of this approach. nih.gov

The inclusion of N'-hydroxybenzimidamide derivatives in screening libraries is advantageous because the scaffold possesses "drug-like" properties and occupies a distinct chemical space. The diversity in molecular shape and functionality that can be achieved by decorating the scaffold increases the probability of discovering "hits" in a phenotypic screen. A screening library that includes a wide range of scaffolds is more likely to interact with a broad spectrum of biological targets.

| Step | Description |

| 1. Scaffold Selection | The N'-hydroxybenzimidamide core is chosen for its favorable chemical properties and potential for diversification. |

| 2. Combinatorial Synthesis | A library of derivatives is synthesized by reacting the scaffold with a diverse set of building blocks, introducing various functional groups at different positions. |

| 3. Library Curation | The synthesized compounds are purified and characterized. The library is often filtered based on computational predictions of "drug-likeness" and removal of compounds with known liabilities. |

| 4. Phenotypic Screening | The library is screened in a high-throughput manner using a cell-based or organism-based assay that measures a specific phenotype of interest (e.g., cell viability, morphology, or reporter gene expression). |

| 5. Hit Identification and Validation | Compounds that produce the desired phenotype ("hits") are identified and their activity is confirmed through secondary assays. |

| 6. Target Deconvolution | Further studies are conducted to identify the molecular target(s) of the validated hits, which can lead to new biological insights. |

Advanced Analytical Methodologies for Synthetic Process Monitoring and Quality Control

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry in pharmaceutical manufacturing, enabling the separation, identification, and quantification of individual components within a mixture. For N'-Hydroxybenzimidamide hydrochloride, various chromatographic techniques are indispensable for quality control.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and determining the concentration of this compound. Its high resolution and sensitivity make it ideal for separating the main compound from starting materials, intermediates, and degradation products. A Certificate of Analysis for a closely related compound, Benzamide Oxime (a synonym for N'-Hydroxybenzimidamide), indicates a purity of 99.13% as determined by HPLC with UV detection at 205 nm, underscoring the utility of this method. lgcstandards.com

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The development and validation of an HPLC method are crucial and involve optimizing parameters such as mobile phase composition, column type, and detector wavelength to achieve the best separation and sensitivity. wu.ac.th For compounds like this compound, a UV detector is often employed, as the benzene (B151609) ring provides a chromophore that absorbs UV light. nih.gov

Below is a representative table of HPLC conditions that could be adapted for the analysis of this compound, based on methods developed for similar aromatic and hydrochloride salt compounds. wu.ac.thnih.gov

| Parameter | Example Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 70:30 v/v) | The organic modifier (acetonitrile) and aqueous phase create the elution gradient. Formic acid helps to improve peak shape and ionization for potential mass spectrometry coupling. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and, consequently, the retention times of the analytes. |

| Detection | UV at 205 nm or 220 nm | Wavelength at which the analyte exhibits maximum absorbance for optimal sensitivity. |

| Injection Volume | 10 µL | The amount of sample introduced into the HPLC system. |

| Column Temperature | 25°C | Maintained at a constant temperature to ensure reproducible retention times. |

This table presents illustrative HPLC parameters based on methods for structurally related compounds. Method development and validation are required for specific application to this compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound synthesis, GC is primarily used to identify and quantify residual volatile starting materials, solvents, or volatile byproducts. chromatographyonline.com Given that this compound itself is a salt and thus non-volatile, direct analysis by GC is not feasible without derivatization. However, GC is invaluable for monitoring the consumption of volatile reactants and the formation of volatile impurities during the synthesis process. thermofisher.com

Coupling GC with a mass spectrometer (GC-MS) provides a high degree of certainty in the identification of unknown volatile impurities by providing mass-to-charge ratio information of the eluted compounds. nih.gov This is particularly useful for impurity profiling of starting materials used in the synthesis. thermofisher.com

The table below outlines typical GC conditions that could be applied for the analysis of volatile impurities in the synthetic route of this compound. thermofisher.com

| Parameter | Example Condition | Purpose |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | The stationary phase within the column separates compounds based on their boiling points and polarity. |

| Carrier Gas | Helium at 1.0 mL/min | An inert gas that carries the sample through the column. |

| Inlet Temperature | 250°C | Ensures rapid volatilization of the sample upon injection. |

| Oven Program | Start at 50°C, ramp to 320°C at 20°C/min | A temperature gradient is used to elute compounds with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general-purpose detection for organic compounds, while MS offers specific identification. |

This table provides general GC parameters for the analysis of volatile impurities. The specific conditions would need to be optimized based on the potential impurities in the synthesis of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. rsc.orgnih.gov In the synthesis of this compound, TLC can be used to quickly check for the presence of starting materials and the formation of the product. nih.gov By spotting the reaction mixture on a TLC plate at different time intervals and eluting it with an appropriate solvent system, the disappearance of the reactant spot and the appearance of the product spot can be visually assessed, often under UV light. rsc.orgyoutube.com

The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification purposes.

A hypothetical TLC monitoring of a reaction to form N'-Hydroxybenzimidamide is detailed in the table below.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Ethyl acetate/Hexane (e.g., 30:70 v/v) |

| Visualization | UV light at 254 nm |

| Expected Rf Values | Reactant (e.g., benzonitrile): ~0.8Product (N'-Hydroxybenzimidamide): ~0.4 |

The Rf values are illustrative and would depend on the specific starting materials and the exact TLC conditions used.

Electrochemical Methods in Chemical Analysis

Electrochemical methods offer an alternative and often highly sensitive approach to the analysis of electroactive compounds. While not as commonly used for routine quality control as chromatography, electrochemical techniques can provide valuable information on the redox properties of this compound and can be developed into sensitive quantitative methods. The hydroxamic acid functional group and related structures are known to be electrochemically active. researchgate.netdoi.org

Future Perspectives and Emerging Research Avenues for N Hydroxybenzimidamide Hydrochloride

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

Furthermore, machine learning models are being developed to predict reaction outcomes with greater accuracy. chemrxiv.org By training on vast datasets of chemical reactions, these models can deduce the likely products of a given set of reactants and conditions, thereby minimizing trial-and-error in the lab. chemrxiv.orgeurekalert.org This predictive capability is crucial for optimizing the synthesis of amidoximes, where reaction conditions can influence yield and purity. The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium, a collaboration between MIT and several pharmaceutical and chemical companies, is actively developing such data-driven synthesis planning programs. nih.gov

| AI/ML Application | Potential Impact on N'-Hydroxybenzimidamide Hydrochloride Synthesis |